molecular formula C13H13N3O3 B12876151 N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B12876151
M. Wt: 259.26 g/mol
InChI Key: ZCXFXMPLSXLPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide typically involves the reaction of N’-(aminomethylidene)-2-hydroxybenzohydrazide with triethylamine and chloroacetic acid in ethanol. The mixture is refluxed for 10-12 hours on a water bath to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction can produce oxazolidines.

Scientific Research Applications

N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of bacterial enzymes and antioxidant mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is unique due to its specific oxazole ring structure combined with the aminomethylidene and ethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C13H13N3O3/c1-2-18-13-10(11(17)15-8-14)16-12(19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,17)

InChI Key

ZCXFXMPLSXLPGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N=CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.